Comparative Enzyme Kinetics: 5-Hydroxyisourate Hydrolase Km Values Across Species and Mutants
The Michaelis constant (Km) of 5-hydroxyisourate hydrolase (HIUH) for its cognate substrate 5-hydroxyisourate has been determined under standardized conditions in multiple systems. The wild-type enzyme from Glycine max (soybean root nodules) exhibits a Km of 15 μM at pH 7.2, 25°C [1]. In contrast, the Klebsiella pneumoniae HIUH wild-type enzyme displays a Km of 103 μM at pH 7.6 [2], while the S108A mutant of K. pneumoniae HIUH shows a modest reduction to 93 μM under the same conditions [2]. For procurement purposes, the 15 μM Km value from G. max establishes the benchmark affinity parameter for validating enzyme preparations and inhibitor screening assays.
| Evidence Dimension | Km for 5-hydroxyisourate hydrolase |
|---|---|
| Target Compound Data | 15 μM (Glycine max HIUH, pH 7.2, 25°C) |
| Comparator Or Baseline | Klebsiella pneumoniae HIUH wild-type: 103 μM (pH 7.6); K. pneumoniae S108A mutant: 93 μM (pH 7.6) |
| Quantified Difference | G. max Km is approximately 6.9-fold lower than K. pneumoniae wild-type Km |
| Conditions | Glycine max: pH 7.2, 25°C, purified enzyme; K. pneumoniae: pH 7.6, temperature not specified, purified recombinant enzyme |
Why This Matters
Selection of a 5-hydroxyisourate source with appropriate purity and formulation is essential for reproducing reported Km values in HIUH activity assays, particularly when validating enzyme preparations or screening inhibitors.
- [1] Sarma AD, Serfozo P, Kahn K, Tipton PA. Identification and purification of hydroxyisourate hydrolase, a novel ureide-metabolizing enzyme. J Biol Chem. 1999;274(48):33863-33865. doi:10.1074/jbc.274.48.33863 View Source
- [2] BRENDA Enzyme Database. EC 3.5.2.17: 5-hydroxyisourate hydrolase. KM values for 5-hydroxyisourate from Klebsiella pneumoniae wild-type and S108A mutant. View Source
